molecular formula C15H16N2O3S B3267916 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 472997-82-3

4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No.: B3267916
CAS No.: 472997-82-3
M. Wt: 304.4 g/mol
InChI Key: HPBMOCKZRVMJFE-URYLYREUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid derivatives are widely used in the pharmaceutical, paper, and plastic industries, and also as intermediate products in the synthesis of therapeutic agents . The compound you mentioned seems to be a complex derivative of benzoic acid, which includes an ethyl group, an ethylimino group, and a thiazolidinone ring attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as mass spectrometry and NMR spectroscopy . These techniques can provide information about the molecular weight, the types of atoms present, and their connectivity .


Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions. For example, they can participate in nucleophilic acyl substitution reactions . The exact reactions that your specific compound would undergo would depend on the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it’s a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information about the intended use of your compound, it’s difficult to predict its mechanism of action .

Properties

IUPAC Name

4-[(Z)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-16-15-17(4-2)13(18)12(21-15)9-10-5-7-11(8-6-10)14(19)20/h5-9H,3-4H2,1-2H3,(H,19,20)/b12-9-,16-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBMOCKZRVMJFE-URYLYREUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)C(=O)O)S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
Reactant of Route 2
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
Reactant of Route 3
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
Reactant of Route 6
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid

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